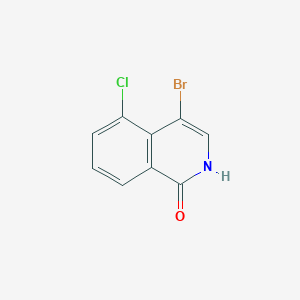

4-Bromo-5-chloroisoquinolin-1-ol

Description

Evolution of Isoquinoline (B145761) Chemistry and its Halogenated Derivatives

The study of isoquinoline chemistry began in 1885 with its first isolation from coal tar. wikipedia.org Initially, research focused on understanding the fundamental properties and reactions of the parent isoquinoline molecule, a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgslideshare.net Classic synthetic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions were developed to construct the core isoquinoline framework, primarily on electron-rich carbocycles. researchgate.net

Over time, the focus expanded to include the synthesis and study of substituted isoquinolines, with halogenated derivatives garnering significant interest. researchgate.netnih.gov The introduction of halogen atoms was recognized as a powerful tool for modulating the electronic properties and biological activities of the isoquinoline scaffold. nih.gov This led to the development of numerous methods for the regioselective halogenation of isoquinolines, further broadening the scope of accessible derivatives. organic-chemistry.orgresearchgate.net The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, present in many natural products, has also been a subject of intense synthetic efforts. rsc.org

Significance of Positional Halogenation in Isoquinoline Scaffolds

Reactivity: Halogens act as versatile synthetic handles, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. The specific location of the halogen dictates the feasibility and outcome of these transformations. For instance, a bromine atom at the C4 position, as in 4-bromoisoquinoline (B23445), is synthetically useful. researchgate.net

Biological Activity: The type and position of halogens can dramatically alter the pharmacological profile of an isoquinoline derivative. Halogenated quinolines and isoquinolines have shown a wide array of biological activities, including antibacterial, antifungal, antimalarial, and anticancer effects. nih.govnih.govacs.orgnih.govresearchgate.net The presence of halogens can enhance binding affinity to biological targets through halogen bonding. acs.org

Physicochemical Properties: Halogenation impacts properties such as lipophilicity, metabolic stability, and crystal packing. These modifications are critical in drug design and materials science. nih.gov

Overview of Isoquinolinol Motifs in Advanced Organic Synthesis

The isoquinolin-1-ol, or isoquinolinone, motif is a key structural feature in numerous natural products and synthetic compounds with important biological activities. researchgate.net The presence of the hydroxyl group introduces a site for further functionalization and can participate in hydrogen bonding, influencing molecular recognition processes.

In advanced organic synthesis, isoquinolinols serve as valuable intermediates. chemicalbook.com The tautomeric equilibrium between the -ol and the -one form (isoquinolin-1(2H)-one) provides synthetic flexibility. The synthesis of substituted isoquinolinols is an active area of research, with methods being developed to control the regioselectivity of substitution on the heterocyclic ring. The combination of a halogen and a hydroxyl group on the isoquinoline core, as in 4-Bromo-5-chloroisoquinolin-1-ol, creates a highly functionalized scaffold with significant potential for the construction of complex molecular architectures.

Chemical Profile of 4-Bromo-5-chloroisoquinolin-1-ol

While specific experimental data for 4-Bromo-5-chloroisoquinolin-1-ol is not widely published, its chemical properties can be inferred from the behavior of related halogenated isoquinolinols.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H5BrClNO |

| Molecular Weight | 274.50 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be poorly soluble in water, more soluble in organic solvents like DMSO and DMF. |

| Tautomerism | Exists in equilibrium with its tautomer, 4-Bromo-5-chloro-isoquinolin-1(2H)-one. |

Synthesis and Reactivity

The synthesis of 4-Bromo-5-chloroisoquinolin-1-ol would likely involve a multi-step sequence, drawing upon established methods for the construction and functionalization of the isoquinoline core.

A plausible synthetic approach could start from a substituted aniline (B41778) precursor, such as 4-bromoaniline. chemicalbook.comatlantis-press.comketonepharma.com Cyclization strategies, potentially variations of the Bischler-Napieralski or Pictet-Spengler reactions, could be employed to form the isoquinoline ring system. wikipedia.orgresearchgate.net The introduction of the chlorine and bromine atoms at specific positions would require careful regioselective control, possibly through directed ortho-metalation or the use of specific halogenating agents at different stages of the synthesis.

The reactivity of 4-Bromo-5-chloroisoquinolin-1-ol is expected to be dictated by the presence of the two halogen atoms and the hydroxyl group. The bromine atom at the 4-position is anticipated to be particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. The chlorine atom at the 5-position would be less reactive in such transformations. The hydroxyl group at the 1-position can undergo O-alkylation, O-acylation, or be converted to a triflate for further coupling reactions.

Research Findings

Direct research on 4-Bromo-5-chloroisoquinolin-1-ol is limited in publicly available literature. However, research on structurally similar compounds provides valuable insights. For example, studies on the synthesis of 4-bromoisoquinolones have demonstrated the feasibility of introducing a bromine atom at the 4-position. researchgate.net Research on halogenated quinolines has shown that synthetic tuning of the halogen substitution pattern can optimize biological activities. nih.govnih.gov The development of synthetic methods for variously substituted isoquinolines is an ongoing effort in organic chemistry. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-4-12-9(13)5-2-1-3-7(11)8(5)6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLDBUJKVGOOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Bromo 5 Chloroisoquinolin 1 Ol

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For dihalogenated substrates like 4-bromo-5-chloroisoquinolin-1-ol, the differential reactivity of the C-Br and C-Cl bonds can often be exploited to achieve chemoselective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4 position. whiterose.ac.ukresearchgate.net

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. fishersci.co.ukmdpi.comberkeley.edulibretexts.orgwikipedia.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. fishersci.co.uk

For 4-bromo-5-chloroisoquinolin-1-ol, the Suzuki-Miyaura reaction would be expected to proceed selectively at the more reactive 4-bromo position. This allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents. The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies on 4-bromo-5-chloroisoquinolin-1-ol are not prevalent, the reactivity of similar brominated heterocyclic systems is well-documented. For instance, the Suzuki-Miyaura coupling of brominated quinolines and pyrimidines demonstrates the feasibility and utility of this reaction for creating complex heterocyclic structures. researchgate.netmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling of a Related Bromo-Heterocycle

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | High |

Note: This data is representative of typical conditions for Suzuki-Miyaura reactions on bromo-substituted N-heterocycles and serves as a predictive model for the reactivity of 4-bromo-5-chloroisoquinolin-1-ol.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgnih.govnih.govyoutube.comorganic-chemistry.org This reaction has broad applicability in medicinal chemistry due to the prevalence of arylamine moieties in pharmaceutical agents. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgnih.gov

In the context of 4-bromo-5-chloroisoquinolin-1-ol, the Buchwald-Hartwig amination would likely occur preferentially at the C4-bromo position. This selectivity allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, to furnish 4-aminoisoquinolin-1-ol derivatives. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by the base, and reductive elimination. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Bromo-Aza-heterocycle

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | High |

| 2 | Aniline (B41778) | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | High |

Note: This data is based on established protocols for the Buchwald-Hartwig amination of related N-heterocyclic bromides and illustrates the expected outcome for 4-bromo-5-chloroisoquinolin-1-ol. beilstein-journals.org

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting alkynyl-substituted aromatic compounds are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

For 4-bromo-5-chloroisoquinolin-1-ol, the Sonogashira coupling is expected to selectively functionalize the C4 position, yielding 4-alkynylisoquinolin-1-ol derivatives. The higher reactivity of the C-Br bond over the C-Cl bond under typical Sonogashira conditions would direct the coupling to the C4 position. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination.

Table 3: Exemplary Sonogashira Coupling of a Bromo-Heterocycle

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Good |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | High |

Note: The conditions and outcomes presented are typical for Sonogashira couplings of bromo-substituted heterocyclic compounds and are predictive for the reaction with 4-bromo-5-chloroisoquinolin-1-ol.

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are additional powerful methods for C-C bond formation, utilizing organozinc and organotin reagents, respectively.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. sigmaaldrich.comnih.govnih.govorganic-chemistry.org It is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. For 4-bromo-5-chloroisoquinolin-1-ol, a Negishi coupling would be expected to selectively occur at the C4-bromo position.

The Stille coupling employs an organostannane reagent to couple with an organic halide, also catalyzed by palladium. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govlibretexts.org A key advantage of Stille reagents is their stability to air and moisture. wikipedia.orglibretexts.org Similar to other palladium-catalyzed reactions, the C4-bromo position of 4-bromo-5-chloroisoquinolin-1-ol would be the anticipated site of reaction.

Table 4: General Conditions for Negishi and Stille Couplings of Aryl Bromides

| Coupling Type | Organometallic Reagent | Catalyst | Solvent |

|---|---|---|---|

| Negishi | Aryl-ZnCl | Pd(PPh₃)₄ or NiCl₂(dppe) | THF |

Note: This table provides a general overview of typical reaction partners and catalysts for these coupling reactions.

Nucleophilic Substitution Reactions on Halogenated Sites

While palladium-catalyzed reactions are predominant for the functionalization of aryl halides, nucleophilic aromatic substitution (SNAr) can also occur under certain conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. The isoquinolinone core can influence the reactivity of the attached halogens towards nucleophiles.

Reactions with Oxygen Nucleophiles for Ether/Ester Formation

The direct displacement of an aryl halide with an oxygen nucleophile, such as an alkoxide or phenoxide, can lead to the formation of ethers. This transformation, often referred to as a Williamson-like ether synthesis for aryl systems, typically requires harsh conditions (high temperatures and strong bases) unless the aromatic ring is sufficiently electron-deficient. For 4-bromo-5-chloroisoquinolin-1-ol, such reactions would likely require forcing conditions, and the relative reactivity of the C4-bromo versus the C5-chloro position would depend on the specific electronic effects of the isoquinolinone system and the reaction conditions. It has been shown that 1-alkoxyisoquinolines can be prepared from isoquinolin-1-ones under Mitsunobu conditions, which offers a milder alternative to traditional nucleophilic substitution. rsc.org

Table 5: Illustrative Nucleophilic Substitution with an Oxygen Nucleophile

| Halogenated Substrate | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| Activated Aryl Bromide | Sodium Methoxide | High Temperature, DMF | Aryl Methyl Ether |

Note: This data is illustrative of general approaches to aryl ether synthesis from aryl halides and related heterocycles.

Reactions with Nitrogen Nucleophiles for Amine/Amide Formation

The halogenated isoquinoline (B145761) core is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the 1- and 4-positions, which are activated by the ring nitrogen. While direct studies on 4-bromo-5-chloroisoquinolin-1-ol are not extensively documented, analogous transformations with related isoquinoline derivatives provide significant insights. For instance, the synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline (B101551) demonstrates the lability of the C1-chloro substituent towards amination. researchgate.net This suggests that the C4-bromo and C1-hydroxyl (or its activated form) in the target molecule are also potential sites for reaction with nitrogen nucleophiles.

The reaction of 4-bromo-5-chloroisoquinolin-1-ol with various amines can be expected to yield a range of amino-substituted isoquinolines. The regioselectivity of such reactions would likely be influenced by the reaction conditions, including the nature of the amine, the solvent, and the use of a catalyst. For example, a primary amine could displace the bromine atom at the 4-position to yield a 4-amino-5-chloroisoquinolin-1-ol derivative.

| Reactant | Nucleophile | Product | Reaction Type |

| 4-Bromo-5-chloroisoquinolin-1-ol | Primary/Secondary Amine | 4-Amino-5-chloroisoquinolin-1-ol | Nucleophilic Aromatic Substitution |

| 4-Bromo-5-chloroisoquinolin-1-ol | Amide | 4-Amido-5-chloroisoquinolin-1-ol | Nucleophilic Aromatic Substitution |

This table represents predicted reactions based on the known reactivity of similar compounds.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and their corresponding thiolates, are known to be effective in SNAr reactions. gcwgandhinagar.com The reaction of 4-bromo-5-chloroisoquinolin-1-ol with sulfur nucleophiles is anticipated to proceed in a similar fashion to that of nitrogen nucleophiles. The substitution of the bromine atom at the 4-position by a sulfur-containing moiety would lead to the formation of 4-(organothio)-5-chloroisoquinolin-1-ols. These thioether derivatives can be valuable intermediates for further synthetic elaborations.

The relative reactivity of the C4-bromo and C5-chloro positions towards sulfur nucleophiles would depend on the specific reaction conditions. The C4 position is generally more activated towards nucleophilic attack due to its para-relationship with the ring nitrogen.

| Reactant | Nucleophile | Product | Reaction Type |

| 4-Bromo-5-chloroisoquinolin-1-ol | Thiol (R-SH) | 4-(Alkylthio/Arylthio)-5-chloroisoquinolin-1-ol | Nucleophilic Aromatic Substitution |

| 4-Bromo-5-chloroisoquinolin-1-ol | Sulfide (NaSR) | 4-(Alkylthio/Arylthio)-5-chloroisoquinolin-1-ol | Nucleophilic Aromatic Substitution |

This table outlines expected reactions based on the principles of nucleophilic aromatic substitution.

Derivatization Strategies Utilizing the Hydroxyl Group

The hydroxyl group at the 1-position of 4-bromo-5-chloroisoquinolin-1-ol exists in tautomeric equilibrium with its corresponding isoquinolinone form. This functionality provides a handle for a variety of derivatization reactions.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved by reacting the isoquinolinol with an acyl chloride or a carboxylic acid under appropriate conditions, often in the presence of a catalyst. researchgate.net Etherification can be carried out, for example, through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. A crucial preceding step for many of these reactions is the conversion of the hydroxyl group to a more reactive leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl3). chemicalbook.com This has been demonstrated in the synthesis of 6-bromo-1-chloroisoquinoline (B57692) from the corresponding 1-hydroxyisoquinoline. chemicalbook.com

| Reaction Type | Reagent | Product |

| Esterification | Acyl Chloride/Anhydride | 4-Bromo-5-chloroisoquinolin-1-yl ester |

| Etherification | Alkyl Halide (after activation of OH group) | 1-Alkoxy-4-bromo-5-chloroisoquinoline |

This table summarizes potential derivatization reactions of the hydroxyl group.

Oxidation Reactions

The isoquinoline ring system can be susceptible to oxidation, although the presence of deactivating halogen substituents may influence the reaction's feasibility and outcome. Oxidation of the isoquinoline nucleus, if successful, could lead to the formation of phthalimide (B116566) derivatives or cleavage of the benzene (B151609) ring. shahucollegelatur.org.in The specific products would depend on the oxidizing agent and the reaction conditions. For instance, oxidation of isoquinoline itself with alkaline potassium permanganate (B83412) yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com The influence of the substituents on the oxidation of 5-aminoisoquinoline (B16527) and 5-nitroisoquinoline, where the reaction occurs preferentially on the benzene and pyridine (B92270) rings respectively, highlights the directing effects of substituents. shahucollegelatur.org.in

Functional Group Interconversions and Transformations

The presence of multiple functional groups on the 4-bromo-5-chloroisoquinolin-1-ol scaffold allows for a range of interconversions and transformations.

Selective Reduction of Halogen Atoms

The selective reduction of one halogen atom in the presence of another is a valuable synthetic strategy. Catalytic hydrogenation is a common method for dehalogenation. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective reduction. Generally, the C-Br bond is more readily cleaved by catalytic hydrogenation than the C-Cl bond. Therefore, it may be possible to selectively reduce the bromine atom at the 4-position of 4-bromo-5-chloroisoquinolin-1-ol to yield 5-chloroisoquinolin-1-ol. The choice of catalyst, solvent, and reaction conditions is critical for achieving high selectivity. Palladium-based catalysts are often employed for such transformations.

A study on the synthesis of 4-bromoisoquinoline (B23445) and 4-bromoisoquinolone highlights the ability to selectively introduce a bromine atom, suggesting that the reverse reaction, a selective removal, is also plausible under specific catalytic conditions. researchgate.net

| Reactant | Reagents | Product | Reaction Type |

| 4-Bromo-5-chloroisoquinolin-1-ol | H2, Pd/C | 5-Chloroisoquinolin-1-ol | Selective Catalytic Dehalogenation |

This table presents a potential selective reduction reaction.

Reactivity of the Isoquinolinol Nitrogen and Oxygen Atoms

The nitrogen and oxygen atoms of the 4-bromo-5-chloroisoquinolin-1-ol scaffold are key centers for chemical transformations, allowing for the introduction of a wide array of functional groups through reactions such as alkylation, arylation, and acylation. The regioselectivity of these reactions is often dependent on the specific reaction conditions, including the choice of base, solvent, and electrophile.

O-Alkylation and O-Acylation

The oxygen atom of the isoquinolinol tautomer can act as a nucleophile, leading to the formation of ethers (O-alkylation) and esters (O-acylation). These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

O-alkylation with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a suitable base like sodium hydride or potassium carbonate, yields the corresponding 1-alkoxy-4-bromo-5-chloroisoquinolines. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Similarly, O-acylation can be achieved by reacting the isoquinolinol with acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which also serves to neutralize the hydrogen chloride byproduct.

| O-Alkylation Reaction | Reagent | Base | Solvent | Product |

| Methylation | Methyl Iodide | NaH | DMF | 4-Bromo-5-chloro-1-methoxyisoquinoline |

| Benzylation | Benzyl Bromide | K₂CO₃ | Acetonitrile | 1-(Benzyloxy)-4-bromo-5-chloroisoquinoline |

This table presents hypothetical reaction conditions based on general principles of O-alkylation of similar heterocyclic systems, as specific experimental data for 4-Bromo-5-chloroisoquinolin-1-ol was not found in the searched literature.

N-Alkylation and N-Arylation

The nitrogen atom of the lactam tautomer is also nucleophilic and can undergo alkylation and arylation. N-alkylation typically proceeds by treating the substrate with an alkyl halide in the presence of a base. The reaction often favors N-alkylation, particularly when the lactam form is the predominant tautomer.

N-arylation, the formation of a nitrogen-carbon bond with an aromatic ring, can be accomplished through transition metal-catalyzed cross-coupling reactions. For instance, the Chan-Lam coupling reaction utilizes boronic acids as the aryl source in the presence of a copper catalyst. Similarly, the Buchwald-Hartwig amination employs palladium catalysts to couple the nitrogen atom with aryl halides. These methods provide a versatile route to a variety of N-aryl-4-bromo-5-chloroisoquinolin-1(2H)-ones. The choice of ligand, base, and solvent system is critical for achieving high yields and selectivity in these transformations.

| N-Arylation Reaction | Arylating Agent | Catalyst | Base | Solvent | Product |

| Chan-Lam Coupling | Phenylboronic Acid | Cu(OAc)₂ | Pyridine | Toluene | 4-Bromo-5-chloro-2-phenylisoquinolin-1(2H)-one |

| Buchwald-Hartwig Amination | Bromobenzene | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 4-Bromo-5-chloro-2-phenylisoquinolin-1(2H)-one |

This table illustrates representative conditions for N-arylation based on established methodologies for related nitrogen heterocycles. Specific applications to 4-Bromo-5-chloroisoquinolin-1-ol may require optimization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Regioisomer Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For a substituted isoquinoline (B145761) like 4-Bromo-5-chloroisoquinolin-1-ol, NMR is crucial for confirming the positions of the bromo and chloro substituents and the hydroxyl group, thus distinguishing it from other potential isomers.

1H NMR Spectroscopy

A ¹H NMR spectrum of 4-Bromo-5-chloroisoquinolin-1-ol would be expected to show distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts (δ, in ppm), coupling constants (J, in Hz), and multiplicity of these signals would provide critical information about the electronic environment and connectivity of the protons. However, specific experimental ¹H NMR data for 4-Bromo-5-chloroisoquinolin-1-ol is not currently available in surveyed scientific databases.

13C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. For instance, the carbon bearing the hydroxyl group (C-1) would appear at a characteristic downfield shift, while the carbons bonded to the bromine (C-4) and chlorine (C-5) would also have their chemical shifts significantly influenced by these electronegative halogens. Despite the utility of this technique, published ¹³C NMR spectral data for 4-Bromo-5-chloroisoquinolin-1-ol could not be located.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the sequence of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds), which would be instrumental in confirming the placement of the bromo and chloro substituents relative to the protons on the isoquinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are in close proximity, providing valuable information about the spatial arrangement of the substituents.

A detailed analysis using these 2D NMR techniques would be required for the unambiguous structural assignment of 4-Bromo-5-chloroisoquinolin-1-ol. At present, no such 2D NMR studies for this specific compound are publicly documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular mass of 4-Bromo-5-chloroisoquinolin-1-ol. This precision allows for the determination of the elemental composition of the molecular ion, which would confirm the presence of one bromine and one chlorine atom based on their exact masses and isotopic patterns. Specific HRMS data for 4-Bromo-5-chloroisoquinolin-1-ol has not been found in the available literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like 4-Bromo-5-chloroisoquinolin-1-ol, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts. The resulting mass-to-charge ratio would provide a clear indication of the molecular weight. Further fragmentation of this ion (MS/MS) would yield a characteristic pattern that could be used to deduce the connectivity of the molecule. As with the other techniques, specific ESI-MS data for this compound is not documented in the searched scientific resources.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components of a mixture. For a pure sample of 4-Bromo-5-chloroisoquinolin-1-ol, GC provides the retention time (the time it takes for the compound to pass through the chromatographic column), which is a characteristic property under specific analytical conditions. The coupled mass spectrometer then bombards the eluted compound with electrons, causing it to ionize and fragment.

The resulting mass spectrum displays the molecular ion (M+) peak, which corresponds to the intact molecule minus one electron. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%; ³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion peak appears as a characteristic cluster of peaks (M+, M+2, M+4). docbrown.info The analysis of these isotopic patterns is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.

Table 1: Predicted GC-MS Fragmentation Data for 4-Bromo-5-chloroisoquinolin-1-ol This table presents predicted data based on established fragmentation principles for similar halogenated heterocyclic compounds.

| Fragment Ion | m/z (mass/charge ratio) | Proposed Identity |

| [M]⁺ | 259/261/263 | [C₉H₅BrClNO]⁺ |

| [M-Br]⁺ | 180/182 | [C₉H₅ClNO]⁺ |

| [M-Cl]⁺ | 224/226 | [C₉H₅BrNO]⁺ |

| [M-CO]⁺ | 231/233/235 | [C₈H₅BrClN]⁺ (from lactam form) |

| [M-Br-CO]⁺ | 152/154 | [C₈H₅ClN]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The isoquinolin-1-ol core of the title compound can exist in tautomeric equilibrium with its lactam form, 4-bromo-5-chloro-2H-isoquinolin-1-one. IR and Raman spectra can provide evidence for the presence of one or both tautomers.

The IR spectrum of the 'ol' form would be characterized by a broad absorption band for the O-H stretch. The 'one' (lactam) form would instead show a sharp N-H stretching band and a strong C=O (amide) stretching absorption. chemicalbook.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a complex pattern of absorptions corresponding to C=C and C-N stretching within the isoquinoline ring system, as well as C-Br and C-Cl stretching vibrations at lower wavenumbers. nih.govnist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would strongly feature the vibrations of the aromatic ring system and the C-Br and C-Cl bonds. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for 4-Bromo-5-chloroisoquinolin-1-ol Tautomers This table presents expected vibrational frequencies based on data for analogous compounds like 4-bromoisoquinoline (B23445) and other halogenated heterocycles. nih.govnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer | Spectroscopy Method |

| O-H Stretch | 3400 - 3200 (broad) | Enol (-ol) | IR |

| N-H Stretch | 3300 - 3100 (sharp) | Amide (-one) | IR |

| Aromatic C-H Stretch | 3100 - 3000 | Both | IR, Raman |

| C=O Stretch (Amide I) | 1680 - 1650 | Amide (-one) | IR, Raman |

| C=C / C=N Ring Stretch | 1620 - 1450 | Both | IR, Raman |

| C-Cl Stretch | 800 - 600 | Both | IR, Raman |

| C-Br Stretch | 650 - 550 | Both | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Heteroaromatic compounds like isoquinoline derivatives exhibit characteristic absorption bands resulting from π → π* and n → π* electronic transitions. researchgate.net The fusion of the benzene (B151609) and pyridine (B92270) rings, along with the influence of the hydroxyl/carbonyl group and halogen substituents, creates a complex system of conjugated π electrons. The spectrum is expected to show multiple strong absorption bands, typically in the 200-400 nm range, which are characteristic of the isoquinoline chromophore. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in the solid state is single-crystal X-ray crystallography. This technique would unambiguously confirm the connectivity of the atoms and determine which tautomer (the -ol or -one form) exists in the crystal lattice. eurjchem.com

An X-ray crystallographic analysis would provide a wealth of structural data, including bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal details about the intermolecular interactions, such as hydrogen bonding (e.g., between the hydroxyl/amide group of one molecule and a neighboring atom) and π-π stacking of the aromatic rings, which govern the crystal packing. researchgate.net While a specific crystal structure for 4-bromo-5-chloroisoquinolin-1-ol is not publicly available, a hypothetical analysis would yield the data presented in the table below, which is representative of similar heterocyclic structures. eurjchem.comresearchgate.net

Table 3: Illustrative X-ray Crystallographic Data for a Substituted Isoquinoline Derivative This table contains hypothetical but plausible data for a compound like 4-Bromo-5-chloroisoquinolin-1-ol, based on published structures of similar molecules. eurjchem.comresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 15.23 |

| c (Å) | 7.45 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 930.4 |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost. DFT calculations can provide a wealth of information about the properties of 4-Bromo-5-chloroisoquinolin-1-ol.

Prior to analyzing its electronic properties, the geometry of 4-Bromo-5-chloroisoquinolin-1-ol must be optimized to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. For a molecule with a rigid isoquinoline (B145761) core, the primary focus of conformational analysis would be on the orientation of the hydroxyl group.

A study on 1-chloroisoquinoline (B32320) has shown that the bond lengths and angles are influenced by the substituent. researchgate.net For 4-Bromo-5-chloroisoquinolin-1-ol, we can anticipate that the presence of the bromine and chlorine atoms, as well as the hydroxyl group, will induce changes in the bond lengths and angles of the isoquinoline ring compared to the unsubstituted molecule. The C-Br and C-Cl bond lengths will be of particular interest, as will the C-O bond length of the hydroxyl group.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Bromo-5-chloroisoquinolin-1-ol

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Br | 1.90 | C3-C4-Br | 119.5 |

| C5-Cl | 1.74 | C6-C5-Cl | 120.2 |

| C1-O | 1.36 | C2-C1-O | 118.0 |

| O-H | 0.96 | C1-O-H | 109.5 |

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a DFT geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

For 4-Bromo-5-chloroisoquinolin-1-ol, the HOMO is expected to be localized primarily on the isoquinoline ring, particularly on the electron-rich regions, while the LUMO is anticipated to be distributed over the aromatic system, with significant contributions from the carbon atoms bonded to the electronegative halogen and oxygen atoms. The presence of the electron-withdrawing bromine and chlorine atoms would likely lower the energy of both the HOMO and LUMO compared to unsubstituted isoquinolin-1-ol, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Bromo-5-chloroisoquinolin-1-ol

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.85 |

| HOMO-LUMO Gap | 4.40 |

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.

For 4-Bromo-5-chloroisoquinolin-1-ol, the MEP map is expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoquinoline ring, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group and the regions near the carbon atoms bonded to the halogens would likely exhibit positive electrostatic potential, highlighting their electrophilic nature.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and reaction intermediates.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure of the transition state and calculating its energy barrier (the activation energy) is crucial for understanding the reaction's kinetics.

For reactions involving 4-Bromo-5-chloroisoquinolin-1-ol, such as nucleophilic substitution at the C1 position, computational methods can be used to model the approach of the nucleophile and the departure of the leaving group. The transition state for such a reaction would involve the partial formation of the new bond and the partial breaking of the old bond. The calculated energy barrier would provide a quantitative measure of the reaction rate.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of 4-Bromo-5-chloroisoquinolin-1-ol

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a transition state calculation.

In reactions of isoquinolines, various intermediates can be formed. For instance, in nucleophilic aromatic substitution reactions, a Meisenheimer-like intermediate, a negatively charged species, could be formed. Computational modeling can be used to optimize the geometry of such intermediates and calculate their relative stability, providing insights into the feasibility of different reaction pathways. For 4-Bromo-5-chloroisoquinolin-1-ol, the stability of any potential intermediates would be influenced by the electronic effects of the bromo, chloro, and hydroxyl substituents.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors provide a more nuanced understanding of chemical behavior than simple qualitative rules.

The dual descriptor, ∆f(r), is a powerful tool in conceptual density functional theory for predicting the most reactive sites for both nucleophilic and electrophilic attacks simultaneously. It is defined as the difference between the Fukui functions for nucleophilic (f+(r)) and electrophilic (f-(r)) attack.

∆f(r) > 0 : This region of the molecule is prone to nucleophilic attack (it is electrophilic).

∆f(r) < 0 : This region of the molecule is prone to electrophilic attack (it is nucleophilic).

For 4-Bromo-5-chloroisoquinolin-1-ol, a dual descriptor analysis would reveal the specific atoms that are most likely to act as electrophilic or nucleophilic centers. Based on studies of related compounds like 1-chloroisoquinoline, it can be anticipated that the nitrogen atom and certain carbon atoms in the heterocyclic ring will exhibit distinct reactivity profiles. researchgate.net The precise distribution of these reactive sites would be a unique fingerprint of the molecule, dictated by the combined electronic influence of the bromo, chloro, and hydroxyl substituents.

| Descriptor | Predicted Significance for 4-Bromo-5-chloroisoquinolin-1-ol |

| Fukui Function (f+(r)) | Indicates sites susceptible to nucleophilic attack. |

| Fukui Function (f-(r)) | Indicates sites susceptible to electrophilic attack. |

| Dual Descriptor (∆f(r)) | Provides a combined map of nucleophilic and electrophilic sites. |

This table presents a qualitative prediction based on the established utility of these descriptors for similar molecules.

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic molecules. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a quantitative measure of aromaticity, calculated from the bond lengths of a cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system.

For the bicyclic system of 4-Bromo-5-chloroisoquinolin-1-ol, the HOMA index can be calculated for both the benzene (B151609) and the pyridine (B92270) rings. The presence of the electron-withdrawing bromine and chlorine atoms, as well as the hydroxyl group, is expected to influence the bond lengths and, consequently, the aromaticity of both rings. In related isoquinoline derivatives, substituent effects on aromaticity have been computationally investigated. researchgate.net It is plausible that the substitution pattern in 4-Bromo-5-chloroisoquinolin-1-ol would lead to a localized distribution of aromatic character, potentially impacting the reactivity and stability of the molecule.

| Ring System | Predicted HOMA Index Trend |

| Benzene Ring | The chloro substituent at position 5 is expected to slightly decrease the aromaticity of this ring compared to unsubstituted isoquinoline. |

| Pyridine Ring | The bromo substituent at position 4 and the hydroxyl group at position 1 will likely have a more significant impact on the aromaticity of this ring, possibly leading to a lower HOMA value compared to the benzene ring. |

This table provides a qualitative prediction based on the known electronic effects of the substituents.

Theoretical Studies on Spectroscopic Properties

Computational methods can also predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially when experimental data is scarce.

Theoretical vibrational frequency calculations, typically performed using density functional theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms.

For 4-Bromo-5-chloroisoquinolin-1-ol, a computational analysis would predict a complex vibrational spectrum due to its numerous atoms and low symmetry. The calculated frequencies can be correlated with experimental spectra of similar compounds to aid in the assignment of the observed bands. For instance, characteristic vibrational modes for the C-Br, C-Cl, O-H, and C=O (in the tautomeric keto form) bonds would be predicted at specific regions of the spectrum. Studies on other substituted isoquinolines have demonstrated a good correlation between calculated and experimental vibrational frequencies. researchgate.netpsgcas.ac.inrsc.orgresearchgate.net

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C=O (keto form) | Stretching | 1650-1750 |

| C=N | Stretching | 1600-1650 |

| C-Cl | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

This table presents approximate wavenumber ranges based on typical values for these functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy.

The predicted NMR spectrum of 4-Bromo-5-chloroisoquinolin-1-ol would be characterized by distinct signals for each of the non-equivalent hydrogen and carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating and electron-withdrawing effects of the substituents, as well as by anisotropic effects from the aromatic rings. The presence of the bromine and chlorine atoms is expected to cause significant downfield shifts for the adjacent protons and carbons. Comparing the predicted chemical shifts with those of known isoquinoline derivatives can provide insights into the electronic environment of each nucleus. uncw.eduuncw.eduresearchgate.net

Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted Chemical Shift Range (ppm) |

| Aromatic Protons | 7.0 - 9.0 |

| OH Proton | 5.0 - 10.0 (variable, depends on solvent and concentration) |

This table provides general, predicted chemical shift ranges.

Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Aromatic Carbons | 110 - 160 |

| Carbonyl Carbon (keto form) | 160 - 180 |

This table provides general, predicted chemical shift ranges.

UV-Vis Absorption and Emission Spectra Simulations

The theoretical prediction of UV-Vis spectra for compounds like 4-Bromo-5-chloroisoquinolin-1-ol typically involves optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). A popular and effective method for this is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p). Following geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands.

These calculations can elucidate the nature of the electronic transitions, such as n → π* or π → π* transitions, and identify the specific molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For halogenated isoquinolinols, the electronic transitions are often characterized by intramolecular charge transfer (ICT), where electron density is redistributed from one part of the molecule to another upon photoexcitation.

The choice of the functional and basis set is crucial for obtaining accurate results. While B3LYP is widely used, other functionals like CAM-B3LYP may be employed, especially for systems with significant charge-transfer character in their electronic transitions. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is also an important consideration for simulating spectra that can be accurately compared to experimental measurements in solution.

Simulated UV-Vis Absorption Data

The following table represents a hypothetical, yet representative, set of simulated UV-Vis absorption data for 4-Bromo-5-chloroisoquinolin-1-ol, as would be obtained from a TD-DFT calculation. This data is illustrative and based on typical findings for similar aromatic and heterocyclic compounds.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 3.54 | 350 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 3.97 | 312 | 0.18 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.43 | 280 | 0.42 | HOMO → LUMO+1 (75%) |

| S0 → S4 | 4.96 | 250 | 0.31 | HOMO-2 → LUMO (60%) |

Simulated Emission Spectra (Fluorescence)

Similarly, computational methods can be used to investigate the emission properties of 4-Bromo-5-chloroisoquinolin-1-ol from its first excited state (S1) back to the ground state (S0). This involves optimizing the geometry of the S1 state and then calculating the energy of the emission. The resulting emission wavelength is typically red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift.

Simulated Fluorescence Data

This table provides an illustrative example of simulated fluorescence data for 4-Bromo-5-chloroisoquinolin-1-ol.

| Transition | Emission Energy (eV) | Wavelength (nm) | Stokes Shift (nm) |

| S1 → S0 | 2.95 | 420 | 70 |

These computational simulations are invaluable for interpreting experimental spectra and understanding the fundamental electronic structure and photophysical properties of 4-Bromo-5-chloroisoquinolin-1-ol. The data derived from such studies can guide the design of new molecules with tailored optical properties for various applications.

Applications in Advanced Organic Synthesis

4-Bromo-5-chloroisoquinolin-1-ol as a Versatile Synthetic Building Block

The versatility of 4-Bromo-5-chloroisoquinolin-1-ol as a synthetic building block stems from the differential reactivity of its bromine and chlorine substituents. This allows for selective and sequential functionalization through various cross-coupling reactions, making it a powerful tool for the construction of complex molecular frameworks. The presence of both a bromo and a chloro group on the aromatic core enables chemists to perform regioselective transformations, a key advantage in multi-step synthesis.

The utility of halogenated isoquinolines as precursors is well-documented. For instance, related compounds like 4-bromo-1-chloroisoquinoline (B1267708) serve as key intermediates in the synthesis of a wide array of substituted isoquinolines. The bromine atom, being more reactive in typical palladium-catalyzed cross-coupling reactions than the chlorine atom, can be selectively targeted. This hierarchical reactivity is fundamental to its application as a versatile building block.

Common palladium-catalyzed cross-coupling reactions that can be strategically employed with 4-Bromo-5-chloroisoquinolin-1-ol include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a diverse range of substituents at the C-4 position, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.govamerigoscientific.comrsc.org

Table 1: Potential Cross-Coupling Reactions at the C-4 Position of 4-Bromo-5-chloroisoquinolin-1-ol

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond Formation |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ / Base (e.g., Na₂CO₃, K₂CO₃) | C-C (Aryl/Heteroaryl) |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃ / Ligand (e.g., XPhos, SPhos) / Base (e.g., NaOtBu, K₃PO₄) | C-N |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N, piperidine) | C-C (Alkynyl) |

Precursor for the Synthesis of Complex Heterocyclic Systems

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govamerigoscientific.com 4-Bromo-5-chloroisoquinolin-1-ol serves as an excellent starting material for the elaboration into more complex, polycyclic heterocyclic systems.

Following an initial cross-coupling reaction at the C-4 position, the newly introduced functional group can undergo subsequent intramolecular cyclization reactions. For example, the introduction of an ortho-functionalized aryl group via a Suzuki coupling can be followed by a ring-closing reaction to construct fused heterocyclic systems. Similarly, an alkyne introduced via a Sonogashira coupling can participate in various cycloaddition or cyclization cascades. organic-chemistry.orgwikipedia.org

The synthesis of 4-bromoisoquinolones from 2-alkynyl benzyl (B1604629) azides through palladium-catalyzed electrocyclization showcases a method that can be conceptually extended. researchgate.net This highlights the potential of appropriately substituted isoquinolin-1-ols to undergo transformations leading to intricate molecular architectures.

Role in the Diversification of Isoquinoline Chemical Space

The ability to selectively functionalize 4-Bromo-5-chloroisoquinolin-1-ol at two distinct positions is a significant asset in the quest to expand the chemical space of isoquinoline derivatives. This diversification is crucial for the discovery of new bioactive molecules. rsc.org

Starting from this single precursor, a vast library of compounds can be generated. A primary functionalization at the C-4 position via the more labile bromine atom can be followed by a secondary reaction at the less reactive C-5 chloro position under more forcing conditions or with a different catalytic system. This orthogonal reactivity allows for a combinatorial approach to synthesis.

For example, a Suzuki coupling could be performed at C-4, followed by a Buchwald-Hartwig amination at C-5. wikipedia.orgorganic-chemistry.org This two-step sequence would yield a 4-aryl-5-amino-isoquinolin-1-ol derivative. By varying the boronic acid and the amine in this sequence, a large and diverse set of molecules can be rapidly synthesized, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Utilization in Multi-step Synthesis of Advanced Intermediates

In the context of multi-step synthesis, the product of one reaction becomes the starting material for the next, allowing for the construction of more complex molecules. google.com 4-Bromo-5-chloroisoquinolin-1-ol is an ideal starting point for such synthetic sequences. The stepwise and regioselective functionalization of this di-halogenated scaffold allows for the planned and controlled construction of advanced intermediates.

For instance, the synthesis of 6-bromo-4-iodoquinoline, an important intermediate for the drug candidate GSK2126458, involves a multi-step sequence starting from simpler precursors. atlantis-press.comresearchgate.net Analogously, 4-Bromo-5-chloroisoquinolin-1-ol can be envisioned as a key starting material for complex drug targets where a substituted isoquinoline core is required. The initial halogen can be displaced to introduce a key fragment of the target molecule, with the second halogen serving as a handle for a later-stage coupling or transformation.

Contribution to the Development of New Synthetic Methodologies

The unique electronic and steric properties of 4-Bromo-5-chloroisoquinolin-1-ol make it a suitable substrate for the development and optimization of new synthetic methodologies. mdpi.com The presence of two different halogens allows for the study of catalyst selectivity and reactivity in cross-coupling reactions.

For example, developing a catalytic system that can selectively activate the C-Cl bond in the presence of the C-Br bond, or vice versa, would be a significant advancement in synthetic methodology. Research into such selective transformations on substrates like 4-Bromo-5-chloroisoquinolin-1-ol can lead to the discovery of new ligands or catalyst systems with unique reactivity profiles. A selective synthesis of 4-bromoisoquinoline (B23445) and 4-bromoisoquinolone has been achieved by altering reaction conditions with a palladium catalyst, indicating the potential for methodology development with such substrates. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Greener and More Sustainable Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates a shift towards greener synthetic strategies for compounds like 4-Bromo-5-chloroisoquinolin-1-ol. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research will likely focus on atom-economical and energy-efficient methods.

One promising avenue is the exploration of transition-metal-free coupling reactions. eurekalert.org These methods can reduce reliance on scarce and costly metals like palladium. eurekalert.org Strategies involving hypervalent iodine reagents or photo-induced and electrochemical activation could provide milder and more sustainable alternatives for constructing the isoquinolinone core or introducing the halogen substituents. eurekalert.org Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can significantly reduce solvent usage and purification steps, thereby minimizing the environmental footprint. researchgate.net The principles of green chemistry, such as using renewable feedstocks and designing for degradation, will also guide the development of next-generation synthetic pathways. eurekalert.orgrsc.org

Exploration of Novel Catalytic Systems for Functionalization

The presence of both bromo and chloro substituents, along with multiple C-H bonds on the aromatic rings of 4-Bromo-5-chloroisoquinolin-1-ol, offers a rich platform for selective functionalization using advanced catalytic systems. The development of novel catalysts that can differentiate between these reactive sites is a key area for future exploration.

Transition-metal catalysis, particularly with rhodium, palladium, iridium, and cobalt, has shown great promise for the C-H activation and functionalization of isoquinolone scaffolds. rsc.orgacs.orgresearchgate.netacs.org Future research could focus on developing catalysts that exhibit high regioselectivity, enabling the targeted modification of specific positions on the 4-Bromo-5-chloroisoquinolin-1-ol molecule. For instance, catalyst-controlled C4/C8 site-selective C-H arylation has been demonstrated for isoquinolones, and similar strategies could be adapted for this di-halogenated derivative. acs.orgorganic-chemistry.orgorganic-chemistry.org The use of directing groups, which can steer a catalyst to a specific C-H bond, will be instrumental in achieving this level of control. acs.org

| Catalyst System | Potential Functionalization | Reference |

| Rhodium(III) | C-H activation and annulation | rsc.orgacs.orgresearchgate.net |

| Palladium(II) | C-H and N-H double activation, arylation | researchgate.netacs.org |

| Iridium(III) | C8-selective C-H arylation | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Cobalt(III) | Redox-neutral annulation | organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of 4-Bromo-5-chloroisoquinolin-1-ol's chemical space and potential applications, the integration of its synthesis with flow chemistry and automated platforms presents a significant opportunity. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to handle hazardous intermediates. cam.ac.ukuc.pt

The synthesis of isoquinoline (B145761) and quinoline (B57606) derivatives has been successfully demonstrated in microdroplet reactors, showcasing dramatically accelerated reaction times. nih.gov Applying such technologies to the synthesis of 4-Bromo-5-chloroisoquinolin-1-ol could lead to more efficient and scalable production. cam.ac.uk Automated synthesis platforms, which combine robotics with reaction optimization algorithms, can rapidly screen a wide range of reaction conditions and starting materials. This high-throughput approach would be invaluable for discovering novel derivatives of 4-Bromo-5-chloroisoquinolin-1-ol with desired properties. cam.ac.uk

Application in Fragment-Based Drug Discovery Beyond Biological Activity

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. researchoutreach.orgnih.gov Small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. researchoutreach.org The isoquinoline scaffold has already proven to be a valuable template in FBDD for developing kinase inhibitors. researchoutreach.org

Beyond its direct biological activity, 4-Bromo-5-chloroisoquinolin-1-ol can serve as a versatile fragment for probing the binding sites of proteins. The bromine and chlorine atoms can act as handles for subsequent chemical modifications, allowing for the rapid generation of a library of derivatives to explore structure-activity relationships. nih.gov Furthermore, the halogen atoms can form specific interactions, such as halogen bonds, with protein residues, providing valuable information about the topology and electronic environment of the binding pocket. This information is crucial for the rational design of more potent and selective drug candidates. The fragmentation patterns of isoquinoline alkaloids in mass spectrometry can also provide insights into their structure, which is a valuable tool in the characterization of new derivatives. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

The unique electronic properties imparted by the bromo and chloro substituents on 4-Bromo-5-chloroisoquinolin-1-ol open the door to exploring new chemical transformations and reactivity patterns. The electron-withdrawing nature of the halogens can influence the reactivity of the isoquinolinone ring system in various reactions.

For instance, the halogen atoms can serve as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the 4- and 5-positions. youtube.com The reactivity of these positions towards nucleophiles could be modulated by the choice of reaction conditions and the nature of the nucleophile. youtube.com Additionally, the isoquinolinone core can participate in cycloaddition reactions, and the electronic modifications from the halogens could influence the regioselectivity and stereoselectivity of these transformations. The development of novel synthetic methods targeting the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which has shown significant biological activity, could be another exciting research direction. rsc.org Understanding the nuanced reactivity of 4-Bromo-5-chloroisoquinolin-1-ol will be key to unlocking its full potential in synthetic and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-5-chloroisoquinolin-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation of isoquinolin-1-ol derivatives. For example, bromination and chlorination steps may involve electrophilic substitution using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–40°C). Purity optimization requires monitoring reaction progress via TLC or HPLC .

- Key Considerations : Regioselectivity is critical; steric and electronic effects of substituents on the isoquinoline ring influence halogen positioning. Use inert atmospheres (argon/nitrogen) to prevent side reactions .

Q. How can researchers verify the molecular structure of 4-Bromo-5-chloroisoquinolin-1-ol?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm aromatic proton environments and substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., CHBrClNO, theoretical mass ≈ 272.41 g/mol) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, particularly if spectral data are ambiguous .

Q. What purification methods are optimal for isolating 4-Bromo-5-chloroisoquinolin-1-ol from reaction mixtures?

- Methodology : Use gradient column chromatography (silica gel, eluent: hexane/ethyl acetate) for preliminary purification. Final recrystallization in ethanol or methanol at low temperatures (0–5°C) enhances purity (>95%). Monitor purity via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 4-Bromo-5-chloroisoquinolin-1-ol in solution?

- Methodology : Conduct stability studies using UV-Vis spectroscopy under varying conditions (e.g., DMSO vs. THF, 25°C vs. 40°C). Degradation products can be identified via LC-MS. Store solutions at -20°C in amber vials to minimize photodegradation .

- Data Analysis : Kinetic modeling (e.g., first-order decay) quantifies degradation rates. Compare activation energy (E) across solvents to optimize storage protocols.

Q. What strategies address contradictory spectral data in characterizing halogenated isoquinoline derivatives?

- Methodology : For ambiguous NMR signals (e.g., overlapping aromatic peaks), employ isotopic labeling (e.g., -labeling) or computational chemistry (DFT-based chemical shift predictions). Cross-validate with alternative techniques like IR spectroscopy (C-Br/C-Cl stretches ≈ 500–600 cm) .

Q. How can researchers design experiments to probe the reactivity of 4-Bromo-5-chloroisoquinolin-1-ol in cross-coupling reactions?

- Experimental Design :

- Substrate Scope : Test Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts, e.g., Pd(PPh)) to replace bromine.

- Kinetic Studies : Use in situ NMR or GC-MS to track reaction progress and intermediate formation.

- Regioselectivity Mapping : Compare reactivity of Br vs. Cl substituents under identical conditions .

Q. What computational approaches predict the biological activity of 4-Bromo-5-chloroisoquinolin-1-ol?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) against target proteins (e.g., kinases) using the compound’s 3D structure (PubChem CID: DTXSID40332695). Validate predictions with in vitro assays (e.g., enzyme inhibition IC) .

Methodological Notes

- Synthesis Optimization : Pilot reactions should scale from mg to gram quantities while maintaining purity (>97%) via iterative recrystallization .

- Data Reproducibility : Document reaction parameters (e.g., solvent ratios, catalyst loading) meticulously to ensure reproducibility. Use standardized protocols for spectral acquisition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.